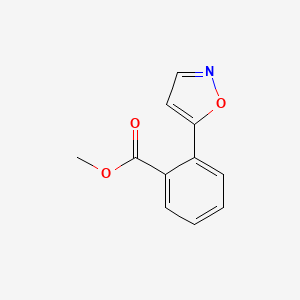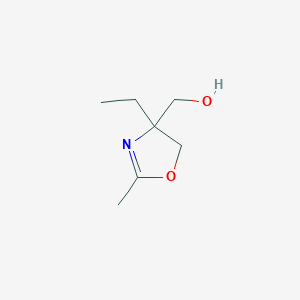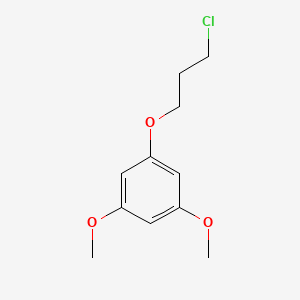![molecular formula C10H17NO B8358564 Octahydropyrido[1,2-a]azepin-8(2h)-one](/img/structure/B8358564.png)
Octahydropyrido[1,2-a]azepin-8(2h)-one
概要
説明
Octahydropyrido[1,2-a]azepin-8(2h)-one is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique bicyclic framework. The presence of the nitrogen atom in the bicyclic structure imparts distinctive chemical properties, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Octahydropyrido[1,2-a]azepin-8(2h)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions can lead to the formation of the bicyclic structure. The choice of reagents, solvents, and reaction conditions can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
Octahydropyrido[1,2-a]azepin-8(2h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
Octahydropyrido[1,2-a]azepin-8(2h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of Octahydropyrido[1,2-a]azepin-8(2h)-one involves its interaction with molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, leading to specific biological effects.
類似化合物との比較
Octahydropyrido[1,2-a]azepin-8(2h)-one can be compared with other similar compounds, such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene:
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with a nitrogen atom, used in organic synthesis as a base and catalyst.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinctive reactivity and applications in various fields.
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
2,3,4,6,7,9,10,10a-octahydro-1H-pyrido[1,2-a]azepin-8-one |
InChI |
InChI=1S/C10H17NO/c12-10-5-4-9-3-1-2-7-11(9)8-6-10/h9H,1-8H2 |
InChIキー |
NGFUOCDADAEURT-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CCC(=O)CCC2C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

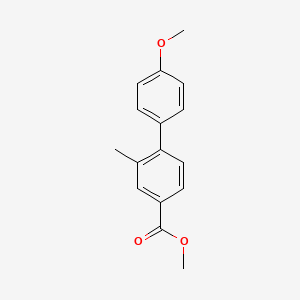
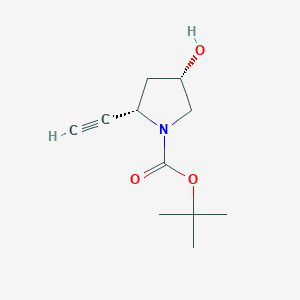


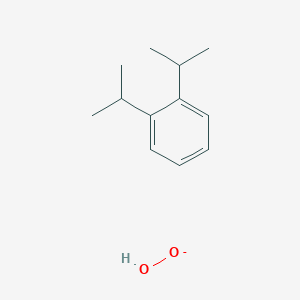


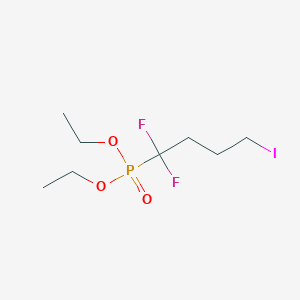
![7-iodo-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B8358558.png)

